Bienvenue dans la boutique en ligne BenchChem!

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Asymmetric Catalysis Chiral Ligands Transfer Hydrogenation

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) is a stereochemically defined (S)-oxazoline-4-carboxylate chiral building block. Its fixed (S)-configuration at C4 ensures predictable stereochemical outcomes in asymmetric catalysis, chiral resolution, and neurological drug synthesis. Substitution with the (R)-enantiomer or racemate inverts or randomizes product stereochemistry. Use for Cp*Ir(III) transfer hydrogenation, chiral HPLC/SFC validation standards, or as a removable chiral auxiliary. Identity verified by [α]₂₀/D +118°, density 1.20 g/mL, and refractive index n₂₀/D 1.55.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 78715-83-0
Cat. No. B1600740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate
CAS78715-83-0
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1COC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H11NO3/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1
InChIKeyDVPGDAXTDJUMAS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0) – Chiral Oxazoline Building Block Procurement Overview


Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS: 78715-83-0) is a chiral, non-racemic oxazoline-4-carboxylate derivative bearing a defined (S)-configuration at the C4 stereogenic center. This five-membered N,O-heterocyclic compound, with molecular formula C₁₁H₁₁NO₃ and molecular weight 205.21 g/mol, is commercially available with typical purity ≥95.5% (GC) and exhibits a specific optical rotation of [α]₂₀/D +118° (c = 1, ethanol) . As a member of the broader oxazoline carboxylate class, this compound serves as a versatile chiral building block, chiral auxiliary, and ligand precursor in asymmetric synthesis applications . Its stereochemically defined (S)-configuration fundamentally differentiates it from its (R)-enantiomer and structurally related achiral or racemic oxazoline analogs, imposing distinct stereochemical outcomes in downstream transformations where stereochemistry governs biological activity or material properties [1].

Why Generic Oxazoline Carboxylate Analogs Cannot Substitute Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate in Stereoselective Applications


Substitution of Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate with its (R)-enantiomer, racemic mixture, or achiral oxazoline analogs is not chemically equivalent in stereoselective applications. The defined (S)-configuration at the C4 stereocenter dictates the three-dimensional spatial orientation of the phenyl and carboxylate substituents, which in turn governs molecular recognition events in asymmetric catalysis, chiral resolution, and biologically active molecule synthesis . In asymmetric transfer hydrogenation, switching from this (S)-configured ligand to the corresponding (R)-enantiomer would invert the absolute configuration of the chiral alcohol product from (S) to (R) — a critical outcome difference in pharmaceutical synthesis where only one enantiomer possesses the desired therapeutic activity [1]. Even within the same compound, subtle variations in ligand coordination mode (N,O- versus N,C-chelation) dramatically alter enantioselectivity and catalytic activity, underscoring that structural nuances — not merely the oxazoline scaffold — determine functional performance [2]. Generic or racemic substitution therefore introduces unpredictable stereochemical outcomes, compromising synthetic reproducibility and downstream biological or material properties.

Quantitative Differentiation Evidence for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate Procurement Decisions


Enantioselectivity Switch in Asymmetric Transfer Hydrogenation: (S)-Configuration Delivers (S)-Alcohol Products

When methyl (S)-2-phenyl-4,5-dihydrooxazole-4-carboxylate is employed as a ligand precursor in Cp*Ir(III) complexes for asymmetric transfer hydrogenation of ketones, the N,O-chelated complex derived from the (S)-configured ligand produces the (S)-enantiomer of the alcohol product. In contrast, the N,C-chelated complex formed from the same (S)-ligand precursor yields the (R)-alcohol product, demonstrating that the (S)-configuration directs a defined and predictable stereochemical outcome [1]. While a direct comparative dataset with the (R)-enantiomer ligand under identical conditions is not available in the current literature, this intra-compound chelation study establishes that the (S)-stereocenter is not a passive structural feature but an active determinant of product configuration. Selection of the (S)-enantiomer over the (R)-enantiomer would therefore invert the product stereochemistry, a critical procurement consideration for synthesizing a specific enantiomer [2].

Asymmetric Catalysis Chiral Ligands Transfer Hydrogenation

High Enantiomeric Purity: Specific Optical Rotation [α]₂₀/D +118° as a Verifiable Identity Marker

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate exhibits a specific optical rotation of [α]₂₀/D +118° (c = 1, ethanol) . This positive rotation value, combined with the designated (S)-(+) nomenclature, provides a quantifiable and verifiable identity marker that distinguishes this compound from its (R)-enantiomer, which would exhibit a specific rotation of approximately -118° under identical measurement conditions (by symmetry, assuming equivalent enantiomeric purity). The assay specification of ≥95.5% (GC) or 96% (as sold by major suppliers) ensures that the material delivered meets a defined purity threshold suitable for stereoselective applications .

Chiral Purity Quality Control Stereochemical Identity

Physicochemical Identity for Analytical Method Validation: Density, Refractive Index, and Boiling Point Specifications

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is characterized by well-defined physicochemical parameters that enable unambiguous identification and purity assessment: density of 1.20 g/mL at 25 °C, refractive index n₂₀/D of 1.55, and boiling point of 131–132 °C at 2 mmHg . These experimentally verified (lit.) values provide a quantitative baseline for analytical method development and quality control. While these physical properties are expected to be identical for the (R)-enantiomer in an achiral environment, the combination of these measurements with chiral-specific analyses (e.g., chiral HPLC, polarimetry) provides a robust identity verification protocol .

Analytical Chemistry QC Reference Standards Method Validation

Pharmaceutical Intermediate Relevance: (S)-Configuration Required for Neurological Drug Candidates

Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate is specifically identified as a chiral intermediate for the synthesis of pharmaceutical agents targeting neurological disorders . This application relevance is contingent upon the (S)-configuration, as neurological drug targets (e.g., neurotransmitter receptors, enzymes) typically exhibit strict stereochemical discrimination, binding preferentially or exclusively to one enantiomer [1]. The (R)-enantiomer, if substituted, would produce the antipodal drug candidate with potentially different or absent therapeutic activity, requiring separate pharmacological evaluation and regulatory approval. No quantitative comparative pharmacological data between the (S)- and (R)-enantiomer-derived drug candidates are available in the public domain for this specific scaffold.

Pharmaceutical Synthesis Chiral Intermediates Neurological Disorders

Optimal Procurement and Application Scenarios for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate (CAS 78715-83-0)


Asymmetric Transfer Hydrogenation Catalyst Development Requiring (S)-Alcohol Products

Procure Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate when designing Cp*Ir(III) or related half-sandwich catalysts for asymmetric transfer hydrogenation of prochiral ketones where the target product is the (S)-configured alcohol. Evidence from the literature demonstrates that N,O-chelated complexes derived from this (S)-ligand precursor yield (S)-alcohol products, whereas alternative chelation modes or enantiomeric ligands invert stereochemistry [1]. This compound enables predictable stereochemical outcomes essential for synthesizing enantiomerically pure pharmaceutical intermediates.

Pharmaceutical Intermediate Synthesis for Neurological Drug Candidates Requiring Defined (S)-Stereochemistry

Select Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate as a chiral building block for synthesizing neurological disorder therapeutics that mandate a specific (S)-configuration in the final active pharmaceutical ingredient . The defined (S)-stereocenter ensures that downstream synthetic steps preserve the required three-dimensional molecular geometry for target receptor or enzyme binding. Substitution with the (R)-enantiomer would yield the antipodal drug candidate, necessitating separate biological evaluation and regulatory submission.

Chiral HPLC Method Development and Quality Control Reference Standard

Utilize Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate as an authentic reference standard for developing and validating chiral chromatographic methods (HPLC, SFC) aimed at separating or quantifying enantiomeric purity of oxazoline carboxylate derivatives. The well-characterized specific optical rotation ([α]₂₀/D +118°), density (1.20 g/mL), and refractive index (n₂₀/D 1.55) provide multiple orthogonal identity verification points , making this compound suitable for analytical method qualification in regulated environments.

Stereoselective Organic Synthesis and Chiral Auxiliary Applications

Procure this (S)-configured oxazoline carboxylate for use as a chiral auxiliary or stereodirecting group in asymmetric alkylations, aldol reactions, or cycloadditions where the oxazoline scaffold serves as a removable stereocontrol element [2]. The defined (S)-configuration, verified by optical rotation and chiral purity specifications, ensures reproducible diastereoselectivity in key bond-forming steps, directly impacting synthetic yield and product enantiomeric excess.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (S)-(+)-4,5-dihydro-2-phenyl-4-oxazolecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.